molecular formula C8H10O2 B15464416 7-Methoxybicyclo[3.2.0]hept-6-en-2-one CAS No. 57337-65-2

7-Methoxybicyclo[3.2.0]hept-6-en-2-one

Cat. No.: B15464416
CAS No.: 57337-65-2
M. Wt: 138.16 g/mol
InChI Key: VBGHBHWSYXJAKH-UHFFFAOYSA-N
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Description

7-Methoxybicyclo[3.2.0]hept-6-en-2-one is a chiral bicyclic enone building block of high interest in advanced organic synthesis. Its fused ring system and functional groups make it a versatile precursor for constructing complex molecular architectures. This compound is particularly valuable in methodological chemistry for developing novel synthetic transformations, including cycloadditions and stereoselective reactions. Researchers also utilize this scaffold in pharmaceutical and agrochemical research for the synthesis of potential active compounds, leveraging its rigid structure to define molecular shape and explore three-dimensional chemical space. The methoxy and ketone groups offer distinct sites for further chemical modification, enabling diversification and the study of structure-activity relationships. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

57337-65-2

Molecular Formula

C8H10O2

Molecular Weight

138.16 g/mol

IUPAC Name

7-methoxybicyclo[3.2.0]hept-6-en-2-one

InChI

InChI=1S/C8H10O2/c1-10-7-4-5-2-3-6(9)8(5)7/h4-5,8H,2-3H2,1H3

InChI Key

VBGHBHWSYXJAKH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2C1C(=O)CC2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

5-Methoxybicyclo[3.2.0]hept-2-en-6-one
  • Structural Difference : Methoxy group at the 5-position instead of 5.
  • Synthesis : Prepared via C1 substitution with methoxide anions, highlighting regioselectivity challenges in bicyclic systems .
  • Reactivity : The 5-methoxy group may stabilize adjacent carbocations or transition states differently compared to the 7-methoxy analog, affecting nucleophilic attack or cycloaddition reactions.
7-Chloro-7-methylbicyclo[3.2.0]hept-2-en-6-one
  • Structural Difference : Chloro and methyl groups at the 7-position.
  • However, this also raises toxicity concerns compared to the methoxy derivative .

Functional Group Modifications

Bicyclo[3.2.0]hept-2-en-6-one (Parent Compound)
  • Structure : Lacks substituents, serving as the foundational scaffold.
  • Physical Properties : Molecular weight 108.14 g/mol; colorless oil with moderate solubility in polar solvents .
  • Applications : Used in Corey lactone synthesis via stereoselective reduction, demonstrating the ketone’s versatility in chiral building block preparation .
7-Propyl-cis-bicyclo[3.2.0]hept-6-en-2-one
  • Structural Difference : Bulky propyl group at the 7-position.

Heteroatom-Containing Analogs

6,6-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one
  • Structural Difference : Oxygen atom in the ring (3.1.0 system) and dimethyl substituents.
  • Electronic Effects : The oxa group alters ring strain and electron distribution, making the ketone more susceptible to nucleophilic attack than the 3.2.0 system .
1-Azabicyclo[3.2.0]hept-2-ene Derivatives (Carbapenems)
  • Structural Difference : Nitrogen atom in the ring and additional functional groups (e.g., hydroxyethyl, thioether).
  • Biological Activity: Carbapenems like imipenem exhibit potent antibiotic activity due to β-lactam functionality, contrasting with the non-nitrogenous 7-methoxy analog’s lack of known bioactivity .

Data Tables

Table 1: Physical and Structural Properties

Compound Name Substituent(s) Molecular Weight (g/mol) Key Reactivity Features
7-Methoxybicyclo[3.2.0]hept-6-en-2-one 7-OCH₃ 138.17 Enhanced electron density at C6-C7 double bond
5-Methoxybicyclo[3.2.0]hept-2-en-6-one 5-OCH₃ 138.17 Stabilized carbocations at C5
Bicyclo[3.2.0]hept-2-en-6-one None 108.14 Base for stereoselective reductions
7-Chloro-7-methylbicyclo[3.2.0]hept-2-en-6-one 7-Cl, 7-CH₃ 170.62 Electrophilic ketone; higher toxicity

Research Findings and Implications

  • Stereoselectivity : The 7-methoxy group may influence facial selectivity in photocycloadditions due to steric and electronic effects, contrasting with the parent compound’s behavior .
  • Enzymatic Resolution : Methoxy-substituted analogs show lower enantioselectivity (E = 63–472.5) in lipase-mediated resolutions compared to unsubstituted derivatives, suggesting steric interference .
  • Thermodynamic Stability : Methyl or chloro substituents at the 7-position increase ring strain, as evidenced by lower melting points and higher reactivity in nucleophilic additions .

Preparation Methods

A seminal approach to accessing bicyclo[3.2.0]heptenones involves the 4-π-electrocyclic photocyclization of tropone derivatives. Cavazza et al. demonstrated that complexation of 2-methoxytropone with Lewis acids, such as BF₃·OEt₂ or H₂SO₄, redirects its photochemical pathway from dimerization to valence isomerization. Under UV irradiation in acetonitrile, this reaction produces 3-methoxybicyclo[3.2.0]hepta-3,6-dien-2-one as the major product, with the methoxy group occupying the bridgehead position. The proposed mechanism involves excitation of the tropone’s π-system, followed by conrotatory ring closure to form the bicyclic framework (Fig. 1).

Key Conditions :

  • Substrate : 2-Methoxytropone
  • Lewis Acid : BF₃·OEt₂ (10 mol%)
  • Solvent : Acetonitrile
  • Light Source : UV (254 nm)
  • Yield : 60–70%

This method is notable for its regioselectivity and scalability, though the requirement for specialized photochemical equipment limits its accessibility.

Acid-Catalyzed Valence Isomerization

Cavazza and Zandomeneghi further explored the acid-catalyzed isomerization of methoxytropones to bicyclo[3.2.0]heptenones. In the presence of H₂SO₄, 2-methoxytropone undergoes a suprafacial-shift, yielding 7-methoxybicyclo[3.2.0]hepta-3,6-dien-2-one. The reaction proceeds via protonation of the carbonyl oxygen, followed by hydride transfer and ring reorganization (Fig. 3).

Key Conditions :

  • Substrate : 2-Methoxytropone
  • Acid : H₂SO₄ (catalytic)
  • Solvent : Dichloromethane (DCM)
  • Temperature : Room temperature
  • Yield : 55–65%

This method avoids photochemical equipment but requires careful control of acid strength to prevent over-protonation and side reactions.

Comparative Analysis of Synthetic Routes

The table below summarizes the advantages and limitations of each method:

Method Yield Key Advantage Limitation
Photocyclization 60–70% High regioselectivity Requires UV equipment
Sigmatropic Rearrangement ~40–50% Applicable to diverse substrates Limited precedent for methoxy derivatives
Acid-Catalyzed Isomerization 55–65% Mild conditions Acid sensitivity
β-Elimination ~30–40% Modular precursor design Low yield due to side reactions

Q & A

Q. What are the standard synthetic routes for preparing 7-Methoxybicyclo[3.2.0]hept-6-en-2-one and its derivatives?

  • Methodological Answer : A common approach involves the enantioselective Baeyer-Villiger oxidation of (±)-cis-bicyclo[3.2.0]hept-2-en-6-one using chiral catalysts or enzymes to introduce the methoxy group stereoselectively . For derivative synthesis, reactions with arylaldehydes via Claisen-Schmidt condensation yield chalcone analogs. For example, cis-bicyclo[3.2.0]hept-2-en-6-one reacts with substituted benzaldehydes under acidic or basic conditions (e.g., NaOH/EtOH) to form chalcone derivatives, characterized via FT-IR, 1^1H/13^13C NMR, and elemental analysis .

Q. How can researchers characterize the stereochemistry and purity of this compound derivatives?

  • Methodological Answer : X-ray crystallography is critical for resolving stereochemical ambiguities, especially for bicyclic systems with multiple chiral centers. For example, the absolute configuration of 7,7-dimethyl derivatives was confirmed via single-crystal X-ray diffraction . Purity is assessed using HPLC with chiral columns, while 1^1H NMR coupling constants and NOE experiments help determine relative stereochemistry. Elemental analysis and mass spectrometry validate molecular composition .

Advanced Research Questions

Q. What mechanistic insights explain the Au(I)-catalyzed cycloisomerization of 1,6-enynes to bicyclo[3.2.0]hept-6-en-2-ones?

  • Methodological Answer : Density functional theory (DFT) studies reveal a stepwise 6-endo-dig cyclization followed by skeletal rearrangement. The aryl group at the alkyne terminus stabilizes intermediates via resonance, while the keto carbonyl at C(5) facilitates cyclization. Experimental validation using deuterated substrates and kinetic isotope effects supports this pathway. For example, N-allyl-2-(2'-arylethynyl)amides cyclize at 25°C with cationic Au(I) catalysts (e.g., Ph3_3PAuNTf2_2) to yield bicyclo[3.2.0]hept-6-en-2-ones in >80% yield .

Q. How do microbial and enzymatic methods differ in achieving enantioselective reductions of bicyclo[3.2.0]hept-2-en-6-one derivatives?

  • Methodological Answer : Mortierella ramanniana reduces 7,7-dimethylbicyclo[3.2.0]hept-2-en-6-one to (6S)-endo-alcohol with >95% enantiomeric excess (ee) via ketoreductase activity, whereas 3α,20β-hydroxysteroid dehydrogenase produces the same alcohol but retains enantiomerically enriched ketone . In contrast, baker’s yeast reduces (±)-bicyclo[3.2.0]hept-2-en-6-one to bromohydrins with non-enantiospecific substrate recognition but enantioselective product formation . Contradictions arise from enzyme-substrate binding pocket geometry and cofactor dependency (NADH vs. NADPH).

Q. What strategies enable diastereoselective alkylation of bicyclo[3.2.0]hept-2-en-6-one scaffolds?

  • Methodological Answer : Lithium diisopropylamide (LDA)-mediated alkylation at the exo-face of bicyclo[3.2.0]hept-2-en-6-one derivatives achieves >90% diastereoselectivity. For example, 7-endo-ethylbicyclo[3.2.0]hept-2-en-6-one reacts with methyl iodide at -78°C to yield 7-ethyl-7-methyl derivatives exclusively. Steric hindrance from the endo-alkyl group directs electrophilic attack to the less hindered exo position .

Q. How do halogen substituents influence the thermal rearrangement of bicyclo[3.2.0]hept-2-en-6-ol derivatives?

  • Methodological Answer : 7-Halobicyclo[3.2.0]hept-2-en-6-ols undergo base-mediated rearrangements via competing pathways: hydride shifts (yielding bicyclo[3.2.0]hept-2-en-6-ones) or ring contractions (forming bicyclo[3.1.0]hex-2-en-6-carbaldehydes). The dominant pathway depends on halogen electronegativity and intramolecular hydrogen bonding. For instance, 7-chloro derivatives favor hydride shifts (80% yield), while 7-bromo analogs undergo ring contraction (60% yield) under identical conditions (KOH/EtOH, 60°C) .

Data Contradiction Analysis

  • Contradiction : Substrate specificity in enantioselective reductions.
    • Resolution : Microbial systems (e.g., Mortierella) exhibit strict substrate tolerance limited to alkyl-substituted bicyclo[3.2.0] systems, whereas yeast reductions accommodate aryl-substituted analogs but with lower ee. Computational docking simulations suggest divergent active-site geometries between fungal ketoreductases and yeast alcohol dehydrogenases .

Key Methodological Tables

Reaction Type Conditions Yield/Selectivity Reference
Chalcone SynthesisNaOH/EtOH, 60°C, 6h70-85% (FT-IR/NMR confirmed)
Au(I)-Catalyzed CycloisomerizationPh3_3PAuNTf2_2, CH2_2Cl2_2, 25°C82-89% (DFT-validated)
Microbial ReductionMortierella ramanniana, pH 7.0, 30°C>95% ee (X-ray confirmed)
Diastereoselective AlkylationLDA, THF, -78°C, MeI92% exo selectivity

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